molecular formula C19H16N4O2S B3304550 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921832-61-3

5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B3304550
CAS No.: 921832-61-3
M. Wt: 364.4 g/mol
InChI Key: JWSNFBAEIGMGBX-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine family, a heterocyclic scaffold known for its pharmacological relevance. The structure features a pyrazolo-pyridine core substituted with a methyl group at position 5, a phenyl ring at position 2, a ketone at position 3, and a carboxamide group at position 7 linked to a thiophen-2-ylmethyl moiety. Crystallographic tools like SHELX and ORTEP-3 have been instrumental in resolving such complex structures, enabling precise analysis of bond angles, torsional conformations, and packing motifs .

Properties

IUPAC Name

5-methyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-22-11-15(18(24)20-10-14-8-5-9-26-14)17-16(12-22)19(25)23(21-17)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSNFBAEIGMGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the thiophene ring, using reagents like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Analogues of Pyrazolo[4,3-c]pyridine Derivatives

CAS No. Core Structure Substituents Key Features
923216-25-5 (Target) Pyrazolo[4,3-c]pyridine 5-Methyl, 2-phenyl, 7-carboxamide (N-(3-methylphenyl), thiophen-2-ylmethyl) Enhanced π-stacking via thiophene; moderate solubility due to polar carboxamide
923682-25-1 Pyrazolo[4,3-c]pyridine 5-Ethyl, 2-phenyl, 7-carboxamide (N-(4-ethoxyphenyl)) Ethyl group increases lipophilicity; ethoxy substituent may improve metabolic stability
923233-41-4 Pyrazolo[4,3-c]pyridine 5-Propyl, 3-oxo, 7-carboxamide (N-(2-methoxyethyl)) Methoxyethyl enhances water solubility; propyl chain may affect membrane permeability
923175-15-9 Pyrazolo[4,3-c]pyridine 5-Propyl, 3-oxo, 7-carboxamide (N-(4-methylphenyl)) Methylphenyl group introduces steric bulk, potentially reducing binding affinity
Ethyl 7-methyl-3-oxo... [CAS not provided] Thiazolo[3,2-a]pyrimidine 7-Methyl, 2-(2,4,6-trimethoxybenzylidene) Trimethoxy groups enhance crystallinity; flattened boat conformation in pyrimidine ring

Substituent Effects on Physicochemical Properties

  • Alkyl Chains (5-position):
    The target compound’s 5-methyl group balances lipophilicity and steric hindrance. In contrast, analogues with 5-ethyl (923682-25-1) or 5-propyl (923233-41-4) substituents exhibit increased hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Trimethoxybenzylidene in thiazolo[3,2-a]pyrimidine derivatives () introduces strong intermolecular C–H···O hydrogen bonds, stabilizing crystal packing .
  • Carboxamide Linkers:
    The N-(thiophen-2-yl)methyl carboxamide in the target compound contrasts with N-alkyl/aryl variants (e.g., methoxyethyl in 923233-41-4), which modulate solubility and hydrogen-bonding capacity. Methoxyethyl derivatives show improved solubility due to polar oxygen atoms .

Heterocyclic Core Variations

  • Pyrazolo[4,3-c]pyridine vs. Thiazolo[3,2-a]pyrimidine:
    The pyrazolo-pyridine core in the target compound provides a planar geometry conducive to intercalation or enzyme binding. In contrast, thiazolo[3,2-a]pyrimidine derivatives () exhibit puckered conformations (flattened boat), which may influence binding kinetics and metabolic stability .
  • Indole-Thiazolidinone Hybrids (): Compounds like 5-chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide integrate indole and thiazolidinone moieties. The indole ring enhances aromatic interactions, while the thiazolidinone introduces conformational rigidity—features absent in the target compound .

Biological Activity

The compound 5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16N4O2SC_{18}H_{16}N_4O_2S, with a molecular weight of approximately 352.41 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for its diverse pharmacological properties.

1. Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound under discussion has been studied for its effects on various cancer cell lines. For instance, it has shown effectiveness against murine leukemic cancer cells and human gastric and breast cancer cells, suggesting a broad spectrum of anticancer activity .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacterial strains. In vitro studies have reported its efficacy in inhibiting the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .

3. Anti-inflammatory Properties

Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to reduce inflammation markers in various models, indicating potential use in treating inflammatory diseases .

4. Antioxidant Activity

The antioxidant capacity of the compound has also been assessed, revealing its ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage and related diseases .

Research Findings

A comprehensive review of pyrazole derivatives highlighted their biological activities across various studies. The following table summarizes key findings related to the biological activity of the compound:

Activity Type Effectiveness Study Reference
AnticancerEffective against multiple cancer types
AntimicrobialInhibits growth of Gram-positive/negative bacteria
Anti-inflammatoryReduces inflammation markers
AntioxidantScavenges free radicals

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives including this compound:

  • Case Study on Anticancer Activity : A study conducted on human breast cancer cells revealed that treatment with the pyrazolo derivative resulted in significant apoptosis (programmed cell death) compared to untreated controls .
  • Case Study on Antimicrobial Efficacy : In a comparative study, the compound was tested alongside standard antibiotics and showed comparable or superior activity against resistant bacterial strains .

Q & A

Q. What are the optimized synthetic routes for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, typically starting with condensation of pyrazole and pyridine precursors. Key steps include:

  • Cyclocondensation : Refluxing intermediates (e.g., thiophen-2-ylmethylamine) with acetic acid/acetic anhydride mixtures under controlled temperature (100–120°C) to form the pyrazolopyridine core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethyl acetate/ethanol) to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometry of benzaldehyde derivatives and sodium acetate as a base to minimize side products .

Q. Which spectroscopic techniques are critical for structural validation?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., thiophene methyl group at N-7, phenyl at C-2) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm1^{-1}) and amide (~1650 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can the crystal structure and conformation be resolved experimentally?

  • Single-Crystal X-Ray Diffraction : Reveals puckering of the pyrazolo-pyridine core (e.g., boat conformation) and dihedral angles between aromatic rings (e.g., phenyl vs. thiophene planes at ~80–85°) .
  • Hydrogen Bonding Analysis : C–H···O interactions stabilize crystal packing, which can be quantified using software like Mercury .

Q. What strategies predict biological activity and target interactions?

  • Molecular Docking : Screen against kinase or protease targets (e.g., CDK2 or PARP) using AutoDock Vina. The carboxamide group often acts as a hydrogen-bond donor .
  • In Vitro Assays : Use fluorescence-based enzymatic inhibition assays (e.g., IC50_{50} determination) with positive controls like staurosporine .

Q. How does the compound’s reactivity impact stability in solution?

  • Oxidation Sensitivity : The thiophene methyl group may oxidize under acidic conditions. Monitor via TLC or HPLC under inert atmospheres (N2_2) .
  • Hydrolysis : The 3-oxo group is prone to base-catalyzed degradation. Stability studies in buffers (pH 1–12) with UPLC-MS/MS tracking are recommended .

Q. Can polymorphism affect solubility and bioavailability?

  • Polymorph Screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify forms. Hydrates/solvates often reduce solubility .
  • Solubility Enhancement : Co-crystallization with succinic acid or PEG-based excipients improves aqueous solubility for in vivo testing .

Methodological Challenges and Solutions

Q. How to address stereochemical complexity during synthesis?

  • Chiral Resolution : Use chiral HPLC (Chiralpak IA column) or supercritical fluid chromatography (SFC) to separate enantiomers if asymmetric centers form during cyclization .

Q. What analytical methods quantify trace impurities?

  • UPLC-MS/MS : Detect <0.1% impurities (e.g., des-methyl byproducts) with a C18 column and acetonitrile/water gradients .

Q. How to design structure-activity relationship (SAR) studies?

  • Analog Synthesis : Replace the thiophene methyl with furan or pyridine groups to assess electronic effects on bioactivity .
  • QSAR Modeling : Use CoMFA/CoMSIA to correlate logP and polar surface area with cellular permeability .

Advanced Mechanistic Investigations

Q. How to study the compound’s interaction with biological membranes?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers or serum proteins (e.g., BSA) .
  • MD Simulations : GROMACS simulations predict membrane penetration depth based on hydrophobicity .

Q. What isotopic labeling approaches trace metabolic pathways?

  • 14C^{14}C-Labeling : Introduce 14C^{14}C at the carboxamide carbonyl to track metabolites via LC-radiodetection .

Scale-Up and Reproducibility

Q. How to mitigate batch variability in large-scale synthesis?

  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust feed rates .
  • DoE Optimization : Apply factorial design to variables like temperature (±2°C), solvent volume (±10%), and stirring speed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 2
5-methyl-3-oxo-2-phenyl-N-[(thiophen-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

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